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Compound of Interest

Compound Name: STING agonist-28

Cat. No.: B12391870

An In-depth Examination of a Novel Non-Nucleotide STING Agonist for Immunotherapy and
Vaccine Adjuvant Applications

This technical guide provides a comprehensive overview of the discovery, synthesis, and
mechanism of action of STING (Stimulator of Interferon Genes) agonist-28, also identified as
CF510. This non-nucleotide small-molecule agonist has emerged from recent research as a
potent activator of the innate immune system, with significant potential for applications in
oncology and as a vaccine adjuvant. This document is intended for researchers, scientists, and
drug development professionals, providing detailed experimental protocols, quantitative data
summaries, and visual representations of the key biological and experimental processes.

Discovery of STING Agonist-28 (CF510)

STING agonist-28 (CF510) was identified as part of a targeted discovery campaign to develop
novel, non-nucleotide small-molecule STING agonists. The discovery was detailed in a 2022
publication in Cell Research by Liu et al.[1] The research team designed and synthesized a
series of eight novel compounds, including CF510, and screened them for their ability to
activate the STING signaling pathway.

The initial screening process involved treating human monocytic THP-1 cells with the
synthesized compounds and evaluating the activation of the STING pathway. The key markers
for activation were the phosphorylation of STING itself, as well as its downstream signaling
partners, TBK1 (TANK-binding kinase 1) and IRF3 (Interferon regulatory factor 3). Compounds
that demonstrated robust activation were then further assessed for their ability to induce the
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production of type | interferons and pro-inflammatory cytokines, which are the ultimate effectors
of the STING pathway.

STING agonist-28 (CF510) was shown to be a potent activator of the pathway, leading to
significant phosphorylation of STING, TBK1, and IRF3, and a strong induction of a broad range
of cytokines and chemokines.

Synthesis of STING Agonist-28 (CF510)

The synthesis of STING agonist-28 (CF510) was described as being analogous to that of its
companion compound, CF501, for which a detailed synthetic scheme was provided in the
supplementary materials of the discovery paper. The synthesis is a multi-step process involving
the construction of a core heterocyclic structure followed by the addition of peripheral functional
groups.

While the specific, step-by-step protocol for CF510 is not publicly available, the provided
information indicates that a skilled medicinal chemist could reproduce the synthesis based on
the structure of CF510 and the detailed protocol for the structurally related CF501. The
molecular formula for STING agonist-28 is C39H46N1406.

Mechanism of Action

STING agonist-28 functions as a direct activator of the STING protein. Upon binding, it
induces a conformational change in the STING dimer, leading to its activation and translocation
from the endoplasmic reticulum to the Golgi apparatus.[2] This initiates a downstream signaling
cascade, as depicted in the signaling pathway diagram below.

Activated STING serves as a scaffold to recruit and activate TBK1, which in turn
phosphorylates both STING and the transcription factor IRF3. Phosphorylated IRF3 dimerizes
and translocates to the nucleus, where it drives the transcription of type | interferons (e.g., IFN-
). Simultaneously, this pathway can also lead to the activation of NF-kB, another transcription
factor that promotes the expression of a variety of pro-inflammatory cytokines and chemokines.
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Caption: STING Signaling Pathway Activated by STING Agonist-28.

Quantitative Data

The activity of STING agonist-28 (CF510) was quantified by measuring its ability to induce
STING pathway phosphorylation and subsequent cytokine production in THP-1 cells. The data
is summarized in the tables below, with activity compared to other novel agonists and the well-
known natural STING agonist, cGAMP.

Table 1: STING Pathway Activation in THP-1 Cells
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p-STING (S366) p-TBK1 (S172)
Compound (10 pM) p-IRF3 (S396) Level
Level Level
STING Agonist-28
+++ +++ +++
(CF510)
cGAMP + + +
CF501 +++ +++ +++
CF502 +++ +++ +++
CF504 +++ +++ +++
CF505 +++ +++ +++
CF508 +++ +++ +++
CF509 ++ ++ ++
CF511 ++ ++ ++

Activity levels are estimated from Western blot data presented in Liu et al. (2022)[1]. +
indicates low activity, ++ indicates moderate activity, and +++ indicates high activity relative to
the untreated control.

Table 2: Cytokine and Chemokine Induction in THP-1 Cells

Compoun IFN-B IL-6 CXCL-10  TNF-« ISG-15 CCL-5
d (10 yM)  (pg/mL) (pg/mL) (pg/mL) (pg/mL) (pg/mL) (pg/mL)

STING
Agonist-28  ~2500 ~1200 ~18000 ~120 ~1600 ~1000
(CF510)

cGAMP ~500 ~200 ~2000 ~30 ~400 ~200
CF501 ~4000 ~1500 ~25000 ~150 ~2000 ~1200
CF509 ~1000 ~400 ~5000 ~50 ~600 ~400
CF511 ~800 ~300 ~4000 ~40 ~500 ~300
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Values are approximated from graphical data presented in Liu et al. (2022)[1] and represent the
mean of the experimental results.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize STING
agonist-28.

STING Pathway Activation Assay (Immunoblotting)

Objective: To determine the ability of STING agonist-28 to induce the phosphorylation of
STING, TBK1, and IRF3.

Materials:

e THP-1 cells

e RPMI-1640 medium supplemented with 10% FBS

e STING agonist-28 (CF510) and other test compounds
e DMSO (vehicle control)

o Phosphate-buffered saline (PBS)

o RIPA lysis buffer with protease and phosphatase inhibitors
o BCA protein assay kit

e SDS-PAGE gels

 PVDF membranes

e Blocking buffer (5% non-fat milk or BSA in TBST)

e Primary antibodies: anti-p-STING (S366), anti-STING, anti-p-TBK1 (S172), anti-TBK1, anti-p-
IRF3 (S396), anti-IRF3, anti-B-actin

» HRP-conjugated secondary antibodies
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e Enhanced chemiluminescence (ECL) substrate
e Chemiluminescence imaging system
Procedure:

o Cell Culture and Treatment: Seed THP-1 cells in 6-well plates at a density of 1 x 10"6
cells/well and culture overnight. Treat the cells with 10 uM of STING agonist-28 or other
compounds for 3 hours. Use an equivalent volume of DMSO as a vehicle control.

o Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer
containing protease and phosphatase inhibitors.

o Protein Quantification: Determine the protein concentration of the lysates using a BCA
protein assay.

o SDS-PAGE and Western Blotting:
o Denature 20-30 ug of protein from each sample by boiling in Laemmli sample buffer.
o Separate the proteins by size on a 10% SDS-PAGE gel.
o Transfer the separated proteins to a PVDF membrane.
o Block the membrane with blocking buffer for 1 hour at room temperature.
o Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
o Wash the membrane three times with TBST for 10 minutes each.

o Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1
hour at room temperature.

o Wash the membrane three times with TBST for 10 minutes each.

o Detection: Apply ECL substrate to the membrane and visualize the protein bands using a
chemiluminescence imaging system. Use (3-actin as a loading control.
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Cytokine and Chemokine Production Assay

Objective: To quantify the levels of secreted cytokines and chemokines from cells treated with
STING agonist-28.

Materials:

THP-1 cells

RPMI-1640 medium supplemented with 10% FBS
STING agonist-28 (CF510) and other test compounds
DMSO (vehicle control)

ELISA kits or multiplex immunoassay kits for IFN-f3, IL-6, CXCL-10, TNF-a, ISG-15, and
CCL-5

Procedure:

Cell Culture and Treatment: Seed THP-1 cells in a 24-well plate at a density of 2 x 10"5
cells/well and culture overnight. Treat the cells with 10 uM of STING agonist-28 or other
compounds for 5 hours.

Supernatant Collection: After the incubation period, centrifuge the plate to pellet the cells and
carefully collect the culture supernatant.

Quantification: Analyze the levels of the target cytokines and chemokines in the supernatant
using commercially available ELISA or multiplex immunoassay kits, following the
manufacturer's instructions.

Data Analysis: Generate standard curves for each analyte and calculate the concentration in
the experimental samples.

Experimental and Logical Workflows

The discovery and initial characterization of STING agonist-28 followed a logical progression

from synthesis to in vitro validation.
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Caption: Workflow for the Discovery and Evaluation of STING Agonist-28.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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